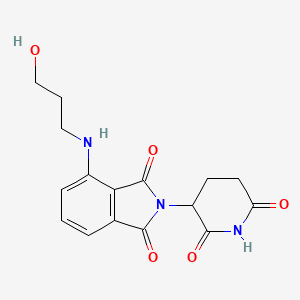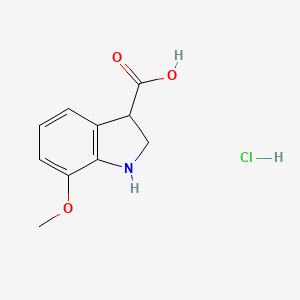
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Substitution: Uses electrophiles like halogens under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Indole-3-carboxylic acid
- 7-methoxyindole
- 1-methyl-1H-indole-3-carboxylic acid
Uniqueness
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C10H12ClNO3 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
IKMHLXIZMQMLCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NCC2C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


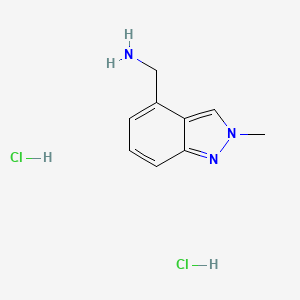
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
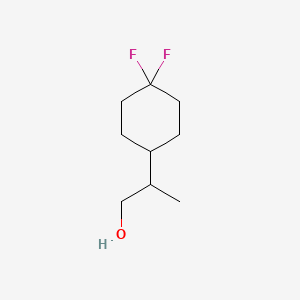
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
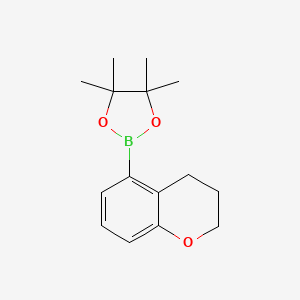
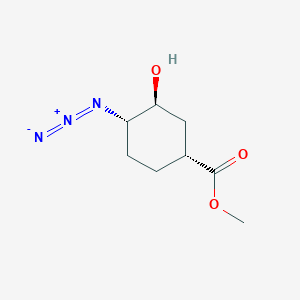
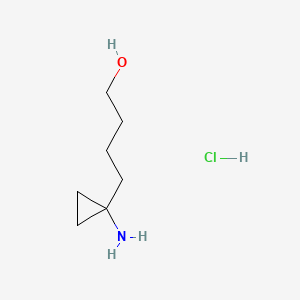
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
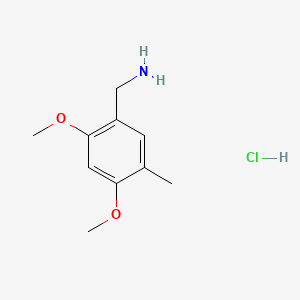
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
